molecular formula C9H20O B8253651 (S)-(+)-3-nonanol CAS No. 61925-49-3

(S)-(+)-3-nonanol

Cat. No.: B8253651
CAS No.: 61925-49-3
M. Wt: 144.25 g/mol
InChI Key: GYSCXPVAKHVAAY-VIFPVBQESA-N
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Description

(S)-(+)-3-Nonanol is an organic compound belonging to the class of alcohols. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its pleasant odor and is often used in the fragrance industry. Its chemical formula is C9H20O, and it has a molecular weight of 144.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-3-Nonanol can be synthesized through various methods. One common synthetic route involves the reduction of 3-nonanone using a chiral reducing agent. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically requires a catalyst such as a chiral oxazaborolidine and a hydrogen source like borane.

Industrial Production Methods

In industrial settings, this compound can be produced through the asymmetric hydrogenation of 3-nonanone. This process involves the use of a chiral catalyst, such as a rhodium complex, under high pressure and temperature conditions. The industrial method is designed to maximize yield and enantiomeric purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-3-Nonanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-nonanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-nonanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 3-Nonanoic acid.

    Reduction: 3-Nonanol.

    Substitution: 3-Nonyl chloride.

Scientific Research Applications

(S)-(+)-3-Nonanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in pheromone communication in insects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the fragrance industry for its pleasant odor and in the production of flavors.

Mechanism of Action

The mechanism of action of (S)-(+)-3-Nonanol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of smell. In chemical reactions, its hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-3-Nonanol: The enantiomer of (S)-(+)-3-Nonanol with similar chemical properties but different biological activity.

    3-Nonanone: The ketone precursor used in the synthesis of this compound.

    3-Nonanoic acid: The oxidation product of this compound.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific biological activities and interactions. Its pleasant odor makes it valuable in the fragrance industry, and its role as a chiral building block is crucial in synthetic chemistry.

Properties

IUPAC Name

(3S)-nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCXPVAKHVAAY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426440
Record name (S)-(+)-3-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61925-49-3
Record name 3-Nonanol, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-3-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NONANOL, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M759G0732
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

20.5 g (144 mmol) of 3-nonanone are initially charged in 200 ml of methanol, 5.45 g (144 mmol) of sodium borohydride are added a little at a time at room temperature and the mixture is stirred overnight. The solvent is removed under reduced pressure and the mixture is then acidified and extracted with dichloromethane. The organic phase is dried over sodium sulphate. Removal of the solvent gives 20 g (96%) of a colourless oil.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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